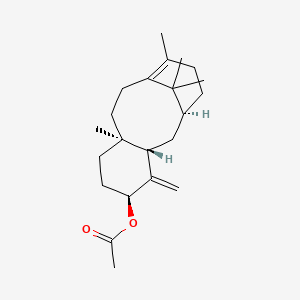
Taxa-4(20),11(12)-dien-5alpha-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid that is taxane which contains double bounds at the 4-20 and 11-12 positions and which is substituted by an acetoxy group at the 5alpha position. It is a taxane diterpenoid and an acetate ester.
Applications De Recherche Scientifique
Biosynthesis in Taxol Production
- Taxol Biosynthesis : Taxa-4(20),11(12)-dien-5alpha-yl acetate plays a crucial role in the biosynthesis of Taxol. A study revealed the cloning and functional expression of an enzyme involved in converting taxadien-5alpha-yl acetate to further hydroxylated intermediates of the Taxol pathway, highlighting its importance in Taxol production (Walker, Schoendorf, & Croteau, 2000).
Enzymatic Transformations
- Cytochrome P450 Mediated Transformation : Research identified an enzyme, cytochrome P450 taxadiene 5alpha-hydroxylase, that catalyzes the hydroxylation of taxa-4(20),11(12)-dien-5alpha-yl acetate, a key step in Taxol biosynthesis. This enzyme efficiently uses this compound as a substrate, indicating its crucial role in the Taxol biosynthetic pathway (Jennewein, Long, Williams, & Croteau, 2004).
Novel Taxane Derivatives Discovery
- Identification of New Taxane Derivatives : A study discovered new taxane derivatives in Taxus baccata, emphasizing the diversity of compounds derived from taxa-4(20),11(12)-dien-5alpha-yl acetate and its potential in developing new therapeutic agents (Shi, Lederman, Sauriol, McCollum, & Zamir, 2004).
Role in Acylation Reactions
- Acylation of Taxadien-5alpha-ol : The acetylation of taxa-4(20),11(12)-dien-5alpha-ol, derived from taxa-4(20),11(12)-dien-5alpha-yl acetate, is a key step in Taxol biosynthesis. Research on the acetyl transferase enzyme involved provides insights into its selective and high affinity for substrates, offering potential targets for improving Taxol production (Walker, Ketchum, Hezari, Gatfield, Goleniowski, Barthol, & Croteau, 1999).
Transformation into Taxol Biosynthetic Intermediates
- Conversion to Biosynthetic Intermediates : Another study investigated the transformation of taxa-4(20),11(12)-dien-5alpha-yl acetate into taxol biosynthetic intermediates. This research sheds light on the complex biosynthetic pathway of Taxol and the role of taxa-4(20),11(12)-dien-5alpha-yl acetate in it (Wheeler, Long, Ketchum, Rithner, Williams, & Croteau, 2001).
Propriétés
Numéro CAS |
214628-37-2 |
|---|---|
Nom du produit |
Taxa-4(20),11(12)-dien-5alpha-yl acetate |
Formule moléculaire |
C22H34O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C22H34O2/c1-14-7-8-17-13-19-15(2)20(24-16(3)23)10-12-22(19,6)11-9-18(14)21(17,4)5/h17,19-20H,2,7-13H2,1,3-6H3/t17-,19+,20-,22+/m0/s1 |
Clé InChI |
APIZAZFFQBVSJA-ZJDLJICXSA-N |
SMILES isomérique |
CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)OC(=O)C)C |
SMILES |
CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C |
SMILES canonique |
CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



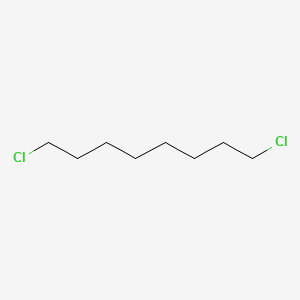
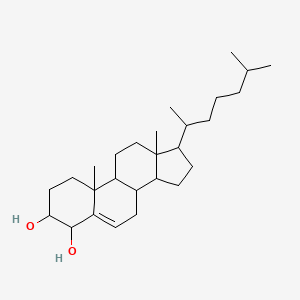
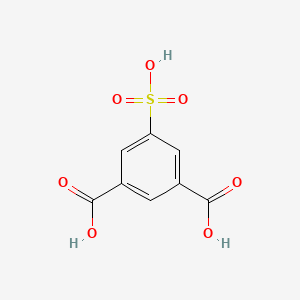
![1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1211119.png)
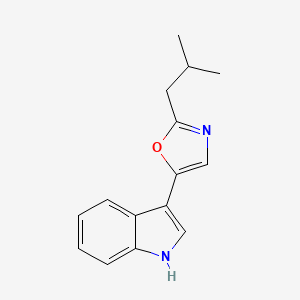
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)
![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)
![1-(4-chlorophenyl)-N-(2-furanylmethyl)-N-[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]methanamine](/img/structure/B1211129.png)
![4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1211130.png)
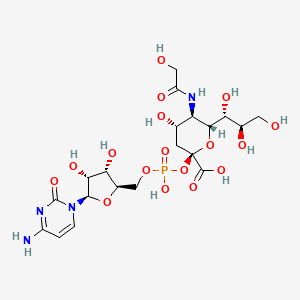
![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
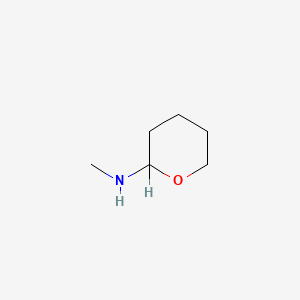
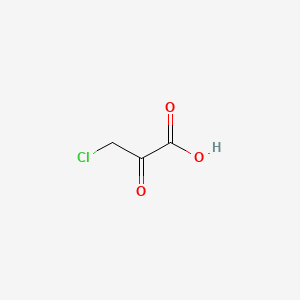
![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)